molecular formula C21H27N7O2 B11114031 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11114031
M. Wt: 409.5 g/mol
InChI Key: BZVQKLFKXAARIV-HYARGMPZSA-N
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Description

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydrazine linkage, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps, starting with the preparation of the benzodioxole derivativeThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .

Scientific Research Applications

2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, disrupting cellular processes, or altering the expression of certain genes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H27N7O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H27N7O2/c1-3-9-27(10-4-1)20-23-19(24-21(25-20)28-11-5-2-6-12-28)26-22-14-16-7-8-17-18(13-16)30-15-29-17/h7-8,13-14H,1-6,9-12,15H2,(H,23,24,25,26)/b22-14+

InChI Key

BZVQKLFKXAARIV-HYARGMPZSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3)OCO4)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3)OCO4)N5CCCCC5

Origin of Product

United States

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